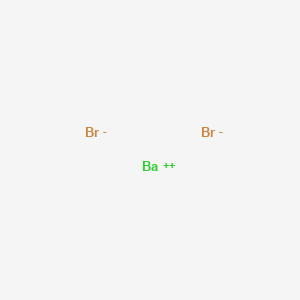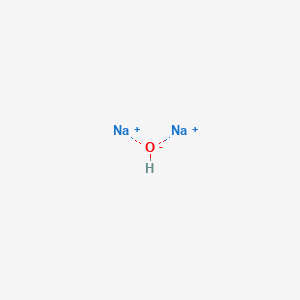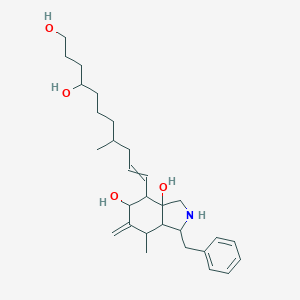
Barium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium bromide is an inorganic compound with the chemical formula BaBr₂. It is composed of barium and bromine and appears as a white solid that is highly soluble in water. This compound is ionic and hygroscopic in nature, meaning it readily absorbs moisture from the air. It crystallizes in the lead chloride (cotunnite) motif, forming white orthorhombic crystals that are deliquescent .
Mechanism of Action
Target of Action
Barium bromide (BaBr2) is an ionic compound . It can interact with various biological systems due to its ionic nature .
Mode of Action
This compound is a simple salt that behaves as such in aqueous solutions . It can react with other ions in solution, leading to the formation of precipitates. For example, it reacts with sulfate ions to produce a solid precipitate of barium sulfate .
Biochemical Pathways
It can react with various ions in the body, potentially affecting certain biochemical processes indirectly .
Pharmacokinetics
As an ionic compound, it is soluble in water , which suggests that it could be absorbed into the body through ingestion or skin contact.
Result of Action
The primary result of this compound action in the body is the formation of precipitates with other ions, such as sulfate ions . This can potentially lead to the accumulation of these precipitates in various parts of the body.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its solubility and reactivity can be affected by the pH and ionic composition of the surrounding environment . Additionally, certain populations may be at higher risk of exposure to barium, such as those living in areas with high levels of barium in the drinking water or food supply .
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium bromide can be synthesized through the reaction of barium sulfide or barium carbonate with hydrobromic acid. The reactions are as follows:
- Barium sulfide reacts with hydrobromic acid to produce this compound and hydrogen sulfide:
BaS+2HBr→BaBr2+H2S
- Barium carbonate reacts with hydrobromic acid to produce this compound, carbon dioxide, and water:
BaCO3+2HBr→BaBr2+CO2+H2O
Industrial Production Methods: In industrial settings, this compound is often produced by dissolving barium carbonate in hydrobromic acid, followed by crystallization from concentrated aqueous solution to form the dihydrate, BaBr₂·2H₂O. Heating this dihydrate to 120°C yields the anhydrous form of this compound .
Chemical Reactions Analysis
Types of Reactions: Barium bromide undergoes various types of chemical reactions, including precipitation reactions, acid-base reactions, and complexation reactions.
Common Reagents and Conditions:
- this compound reacts with sulfate salts to form a solid precipitate of barium sulfate:
Precipitation Reactions: BaBr2+SO42−→BaSO4+2Br−
Similar reactions occur with oxalic acid, hydrofluoric acid, and phosphoric acid, resulting in the formation of barium oxalate, barium fluoride, and barium phosphate, respectively . this compound reacts with water to form barium hydroxide and hydrogen bromide:Acid-Base Reactions: BaBr2+2H2O→Ba(OH)2+2HBr
Major Products Formed: The major products formed from these reactions include barium sulfate, barium oxalate, barium fluoride, barium phosphate, barium hydroxide, and hydrogen bromide .
Scientific Research Applications
Barium bromide has several applications in scientific research and industry:
Chemistry: this compound is used as a precursor to other bromides and chemicals used in photography. .
Biology and Medicine: Historically, this compound was used in the purification of radium through fractional crystallization, a process developed by Marie Curie.
Industry: this compound is used in the production of phosphors, which are materials that emit light when exposed to radiation.
Comparison with Similar Compounds
Barium bromide can be compared with other barium halides such as barium chloride, barium fluoride, and barium iodide:
Barium Chloride (BaCl₂): Similar to this compound, barium chloride is highly soluble in water and forms white crystals. It is used in water treatment and as a precursor to other barium compounds.
Barium Fluoride (BaF₂): Barium fluoride is less soluble in water compared to this compound and is used in optics due to its transparency to ultraviolet light.
Barium Iodide (BaI₂): Barium iodide is also soluble in water and is used in the synthesis of other iodides and in photography
This compound is unique in its specific applications in photography and historical use in radium purification, distinguishing it from other barium halides.
Properties
CAS No. |
10553-31-8 |
|---|---|
Molecular Formula |
BaBr2 |
Molecular Weight |
297.13 g/mol |
IUPAC Name |
barium(2+);dibromide |
InChI |
InChI=1S/Ba.2BrH/h;2*1H/q+2;;/p-2 |
InChI Key |
NKQIMNKPSDEDMO-UHFFFAOYSA-L |
SMILES |
[Br-].[Br-].[Ba+2] |
Canonical SMILES |
[Br-].[Br-].[Ba+2] |
Key on ui other cas no. |
10553-31-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Q1: What is the molecular formula and weight of barium bromide?
A1: this compound has the molecular formula BaBr2 and a molecular weight of 297.14 g/mol.
Q2: Can you describe the coordination environment of barium in this compound dihydrate?
A3: Neutron diffraction studies on this compound dihydrate (BaBr2·2H2O) reveal that barium is coordinated by nine bromide ions in a tricapped trigonal prismatic geometry. [, ]
Q3: What are the spectroscopic characteristics of this compound?
A4: While specific spectroscopic data is limited in the provided research, studies mention the use of X-ray diffraction [, , , ] and neutron diffraction [] to analyze structural changes in this compound-containing materials.
Q4: What is a notable application of this compound in analytical chemistry?
A5: this compound is utilized as a matrix modifier in the multi-elemental analysis of sulfuric acid using inductively coupled plasma mass spectrometry (ICP-MS). [, ] The addition of this compound precipitates sulfate as insoluble barium sulfate, effectively removing spectral interferences caused by sulfur-containing species. [, ]
Q5: How does this compound contribute to the study of the hydrogen + oxygen reaction?
A6: Researchers have investigated the first explosion limit of the hydrogen + oxygen reaction in vessels coated with this compound. [] This research suggests that the this compound surface plays a role in chain termination, particularly by destroying hydrogen atoms with an efficiency proportional to the partial pressure of oxygen. []
Q6: Can this compound form double salts?
A7: Yes, this compound can form double salts. One example is the formation of barium 2-ketolactobionate this compound double salt. This compound is notable as the first reported crystalline this compound salt of a sugar acid. [] Another example is Ba4Si3Br2, a double salt of this compound and barium silicide containing a novel cyclotrisilicide unit. []
Q7: What are the potential applications of europium-doped this compound in materials science?
A8: Europium-doped this compound shows promise as an x-ray storage phosphor material. [, , , ] Research indicates that incorporating europium into this compound nanocrystals within a glass matrix enhances fluorescence efficiency, making these materials potentially useful in imaging and sensing applications. [, ]
Q8: How does the presence of this compound impact the solubility of other compounds?
A9: Studies on the solubility of thallium(I) bromide in aqueous solutions containing this compound provide insights into ionic interactions and activity coefficients. [] These findings contribute to understanding the thermodynamic behavior of electrolytes in mixed solutions.
Q9: Has the nuclear cross-section of 81Br (n, γ) 82Br reaction been measured using this compound?
A10: Yes, the nuclear cross-section of 81Br (n, γ) 82Br reaction has been determined by irradiating this compound (BaBr2) with thermal neutrons. []
Q10: Are there any reported studies on the thermodynamic behavior of hydrogen bromide in this compound solutions?
A11: Yes, researchers have investigated the thermodynamic properties of hydrogen bromide in aqueous this compound solutions. [] Electromotive force measurements were used to determine activity coefficients and other thermodynamic parameters, providing valuable insights into the interactions between these species in solution. []
Q11: How does the stability of this compound vary with different solvents?
A13: While the provided research doesn't explicitly address the stability of this compound in various solvents, one study examines the volumetric and viscometric properties of this compound solutions in aqueous mixtures of ethylene glycol and 1,4-dioxane at different temperatures. [] This research infers the structure-promoting or structure-breaking tendencies of this compound in these specific solvent systems. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B227202.png)
![1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B227205.png)
![3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B227206.png)


![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-methyl-](/img/structure/B227344.png)
![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)

![{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid](/img/structure/B227360.png)
![1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine](/img/structure/B227361.png)
![N-cyclopropyl-2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B227368.png)

